1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include a benzimidazole ring and a piperidine moiety. It is classified primarily as a pharmaceutical intermediate and has potential applications in drug development due to its biological activity.
The compound is synthesized through various chemical processes, with methods involving the condensation of o-phenylenediamine derivatives with formic acid or similar reagents, followed by cyclization to form the benzimidazole structure. The introduction of the piperidine group typically occurs through subsequent reactions involving nucleophilic substitutions or other organic transformations .
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride falls under the category of heterocyclic compounds, specifically benzimidazole derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride can be achieved through several synthetic routes:
The synthesis often requires careful control of temperature and pressure, as well as the use of solvents such as dichloromethane or methanol. Techniques like evaporation under reduced pressure are commonly employed for solvent removal, enhancing product yield and stability .
The molecular formula for 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride is C13H17Cl2N3. Its structure features:
Key structural data includes:
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride can undergo various chemical reactions:
Common reagents utilized in these reactions include acids and bases under controlled temperature and pressure conditions. The products of these reactions often exhibit enhanced biological activities due to modified functional groups .
The mechanism of action for 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific biological targets such as enzymes or receptors within cells. Upon binding to these targets, the compound may inhibit their activity, leading to various biological effects. Ongoing research aims to elucidate the precise pathways and molecular interactions involved in its pharmacological effects .
The physical properties of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride include:
Chemical properties include:
Data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but may vary based on purity and synthesis conditions .
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride has several applications in scientific research:
Systematic nomenclature defines this compound as 1-Methyl-2-(piperidin-2-yl)-1H-benzimidazole dihydrochloride, with the Chemical Abstracts Service (CAS) Registry Number 1185311-18-5. Its molecular formula is C₁₃H₁₇N₃·2HCl, corresponding to a molecular weight of 266.77 g/mol for the dihydrochloride salt. The core structure belongs to the benzannulated imidazole class, specifically classified as a 1H-benzimidazole derivative. The piperidine attachment designates it as a 2-(N-piperidinyl)benzimidazole, with the methyl group at the N-1 position creating a 1-methylbenzimidazole substructure [7] [10].
The benzimidazole system (5,6-benzimidazole) constitutes a fused bicyclic aromatic system where a benzene ring is fused to the 4 and 5 positions of an imidazole ring. This creates a planar, electron-rich heteroaromatic system capable of hydrogen bonding, π-π stacking, and dipole-dipole interactions. The piperidine moiety introduces a basic tertiary amine (pKa ~10-11) that protonates under physiological conditions, forming water-soluble salts. The dihydrochloride salt incorporates two hydrochloric acid equivalents, protonating both the piperidine nitrogen and the benzimidazole N-3 position (pKa ~5-6), resulting in a dicationic species with enhanced aqueous solubility [8] [10].
Table 1: Nomenclature and Structural Identifiers
Nomenclature System | Identifier |
---|---|
Systematic IUPAC Name | 1-Methyl-2-(piperidin-2-yl)-1H-benzimidazole dihydrochloride |
CAS Registry Number | 1185311-18-5 |
Molecular Formula | C₁₃H₁₇N₃·2HCl |
Molecular Weight | 266.77 g/mol |
Canonical SMILES | CN1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl |
InChI Key | VSTIRYJBUDYXTP-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation with the amine hydrogen positioned either equatorially or axially, influencing its interactions with biological targets. Substituent effects significantly impact the molecule's electronic properties: electron-donating groups on the benzimidazole benzene ring increase basicity, while electron-withdrawing groups decrease it. The methyl group at N-1 prevents tautomerism and blocks this nitrogen from hydrogen bond donation, directing molecular recognition toward the protonated piperidine nitrogen and benzimidazole N-H (in free base form) or the benzimidazole ring atoms [10].
The benzimidazole nucleus emerged as a pharmacologically significant scaffold following the discovery that 5,6-dimethylbenzimidazole constitutes a structural component of vitamin B₁₂ (cyanocobalamin). This revelation in the late 1940s stimulated intensive research into benzimidazole derivatives for therapeutic applications. By the 1960s, thiabendazole (1961) became the first commercially successful benzimidazole anthelmintic, establishing the scaffold's potential against parasitic infections. The subsequent development of albendazole and mebendazole reinforced benzimidazoles as privileged structures in antiparasitic chemotherapy [2] [8].
The 1980s witnessed benzimidazoles expanding into gastroenterology with the introduction of proton pump inhibitors (PPIs). Omeprazole (1988), though a prodrug, utilizes the benzimidazole system as its core pharmacophore for targeted acid suppression. This era also saw benzimidazoles entering cardiovascular therapy with telmisartan (1991), an angiotensin II receptor blocker containing a benzimidazole core. Concurrently, astemizole (1983) demonstrated antihistaminic applications, further diversifying the therapeutic portfolio [2] [8].
Table 2: Historical Milestones in Benzimidazole Drug Development
Era | Therapeutic Breakthrough | Clinical Significance |
---|---|---|
1940s-1950s | 5,6-Dimethylbenzimidazole (Vitamin B₁₂ component) | Established biological relevance of benzimidazole core |
1960s | Thiabendazole | First commercial benzimidazole anthelmintic |
1970s | Mebendazole, Flubendazole | Expanded-spectrum anthelmintics |
1980s | Omeprazole, Astemizole | Proton-pump inhibition (GI), Antihistamine (CNS) |
1990s | Telmisartan, Candesartan | Angiotensin receptor blockers (CV) |
2000s-Present | Veliparib, Bendamustine | PARP inhibition (oncology), Alkylating agent (oncology) |
The structural evolution progressed from simple 2-aryl/alkyl substitutions to complex hybrids incorporating additional pharmacophores. The integration of the piperidine ring, as in 1-Methyl-2-piperidin-2-yl-1H-benzimidazole, represents a strategic advancement to enhance blood-brain barrier permeability, modulate basic character, and provide conformational constraint. This molecular hybridization capitalizes on piperidine's prevalence in central nervous system-active drugs while leveraging benzimidazole's versatile molecular recognition properties [2] [6] [8].
Recent decades have witnessed benzimidazole-piperidine hybrids advancing into oncology (veliparib), antivirals, and neurodegenerative disease research. The continuous refinement of synthetic methodologies, particularly transition metal-catalyzed cross-coupling and microwave-assisted cyclization, facilitated access to complex derivatives like 1-Methyl-2-piperidin-2-yl-1H-benzimidazole with improved efficiency and purity profiles [2] [6] [8].
Piperidine incorporation at the benzimidazole 2-position confers critical pharmacokinetic and pharmacodynamic advantages. As a saturated heterocycle, piperidine breaks molecular planarity, enhancing solubility and reducing crystal packing energy. Its tertiary amine (pKa ~10.5) protonates under physiological conditions, forming water-soluble salts like the dihydrochloride, crucial for oral bioavailability. The basic nitrogen serves as a hydrogen bond acceptor and donor, facilitating interactions with biological targets [6] [10].
Conformationally, the piperidine ring adopts chair and boat configurations, enabling spatial projection of substituents into complementary binding pockets. The 2-piperidinyl isomer positions the nitrogen proximal to the benzimidazole system, creating a bidentate recognition motif capable of simultaneous ionic and hydrogen bonding. Molecular modeling studies demonstrate that protonated 2-piperidinylbenzimidazoles establish salt bridges with aspartate/glutamate residues and hydrogen bonds with serine/threonine residues in enzyme active sites [5] [6].
Table 3: Impact of Piperidine Substitution on Benzimidazole Bioactivity
Biological Target | Piperidine Contribution | Experimental Evidence |
---|---|---|
Acetylcholinesterase (AChE) | Cation-π interactions with Trp84 | IC₅₀ = 19.44 ± 0.60 µM for optimized analogs [3] |
Butyrylcholinesterase (BuChE) | Hydrogen bonding with His438 | IC₅₀ = 21.57 ± 0.61 µM for potent derivatives [3] |
Leishmania mexicana Arginase (LmARG) | Selective inhibition vs human arginase | I₅₀ = 52 µM, >5-fold selectivity over HsARG [5] |
DNA (Anticancer Activity) | Groove binding and intercalation | S-phase arrest in A549 cells (lung adenocarcinoma) [6] |
Piperidine significantly enhances blood-brain barrier (BBB) penetration due to its moderate lipophilicity (logP ~2.5) and basic character. This property proves crucial for central nervous system-targeted applications, as evidenced by benzimidazole-piperidine hybrids demonstrating potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 19.44–36.05 µM), relevant for Alzheimer's disease therapeutics. The piperidine nitrogen's protonation state facilitates ionic interactions with conserved glutamate residues in AChE's catalytic anionic site [3].
In antiparasitic applications, particularly against Leishmania mexicana, piperidine-containing benzimidazoles exhibit selective arginase inhibition (I₅₀ = 52–82 µM) with minimal activity against human arginase I (HsARG). Molecular dynamics simulations confirm that protonated piperidine forms salt bridges with LmARG's Asp141 and Asp133, residues less conserved in HsARG. This selective interaction arises from piperidine's precise spatial orientation within the enzyme's binuclear manganese center [5].
In oncology, 2-(benzimidazol-2-yl)quinoxalines bearing N-methylpiperazine (a piperidine analog) demonstrate selective cytotoxicity against lung adenocarcinoma (A549 cells) by inducing S-phase arrest and inhibiting DNA synthesis. The piperidine nitrogen facilitates DNA minor groove binding through hydrogen bonding with guanine's O6 atom, while the benzimidazole system intercalates between base pairs. This dual interaction disrupts topoisomerase function and DNA replication machinery [6].
Synthetic accessibility further solidifies piperidine's utility. Commercially available enantiopure piperidine precursors enable straightforward synthesis of chiral benzimidazole derivatives, allowing exploration of stereoselective biological effects. The dihydrochloride salt form enhances crystallinity, simplifying purification and characterization—critical advantages for structure-activity relationship studies during drug optimization campaigns [10].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: